molecular formula C10H7F2NO2 B2701783 4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid CAS No. 2230802-88-5

4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2701783
CAS No.: 2230802-88-5
M. Wt: 211.168
InChI Key: ATUTWPREYFGBAD-UHFFFAOYSA-N
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Description

“4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid” is a derivative of indole . Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .


Synthesis Analysis

The synthesis of indole derivatives has been widely studied. For instance, the Suzuki–Miyaura coupling reaction is a commonly used method for carbon–carbon bond formation . This reaction uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H7F2NO2/c1-4-8-6(12)2-5(11)3-7(8)13-9(4)10(14)15/h2-3,13H,1H3,(H,14,15) .


Chemical Reactions Analysis

Indole and its derivatives are involved in a variety of chemical reactions. For instance, indoleacrylic acid (IA) can be conjugated with glycine to produce indoleacryloyl glycine in the liver .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 211.17 . It is a powder at room temperature .

Scientific Research Applications

Environmental and Biological Degradation

Research into polyfluoroalkyl chemicals, including carboxylic acids with fluorine substitutions, has underscored their environmental persistence and bioaccumulation concerns. Studies on microbial degradation pathways reveal the transformation of such compounds into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), pointing to their significant environmental impact and the crucial role of microbial processes in mitigating this impact (Liu & Avendaño, 2013).

Synthetic and Analytical Applications

Indole synthesis is a vital area of organic chemistry, with indole derivatives serving as key intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole syntheses, suggesting the significance of indole derivatives, like 4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid, in facilitating diverse synthetic strategies for constructing complex organic molecules (Taber & Tirunahari, 2011).

Biocatalytic Inhibition and Applications

Carboxylic acids, including those with specific functional groups and substitutions, are explored for their roles as biorenewable chemicals and their effects on microbial processes. Jarboe, Royce, and Liu (2013) discuss the inhibitory effects of carboxylic acids on microbes, which are pertinent in biotechnological applications for producing biorenewable fuels and chemicals, highlighting the dual role of such compounds as both feedstocks and inhibitors in biotechnological contexts (Jarboe, Royce, & Liu, 2013).

Future Directions

The future directions of research on indole derivatives like “4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid” could involve further exploration of their therapeutic potential. For instance, indole and its derivatives show promise in maintaining intestinal homeostasis and impacting liver metabolism and the immune response .

Properties

IUPAC Name

4,6-difluoro-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c1-4-8-6(12)2-5(11)3-7(8)13-9(4)10(14)15/h2-3,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUTWPREYFGBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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